2-Amino-4-(benzyloxy)-3-methoxybenzoic acid

Anthranilic acid intermediate Acridone alkaloid synthesis Regioselective cyclization

Generic anthranilic acid regioisomers fail to yield the correct acridone core for glyfoline-the 3-methoxy-4-benzyloxy substitution pattern is non-negotiable for successful Ullmann cyclization. • Regio-determining 3-OCH₃ directs acridone formation; 5-OCH₃ isomers produce inactive acyclic products. • 4-Benzyloxy survives amide coupling, reductive amination & Pd-catalyzed steps; unveil phenol at final hydrogenolysis. • 97% purity minimizes competing side reactions during the key cyclization step. Procure batch-specific CoA with HPLC/NMR to ensure stoichiometric accuracy in library synthesis.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 23938-73-0
Cat. No. B1284187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(benzyloxy)-3-methoxybenzoic acid
CAS23938-73-0
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)
InChIKeyYJFMLBRUBORVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(benzyloxy)-3-methoxybenzoic Acid: Identity & Comparators


2-Amino-4-(benzyloxy)-3-methoxybenzoic acid (CAS 23938-73-0, MFCD14705093), systematically named 2-amino-3-methoxy-4-(phenylmethoxy)benzoic acid, is a tri-substituted anthranilic acid derivative with a molecular formula of C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol [1]. It is catalogued under PubChem CID 15662862 and bears the synonym 4-benzyloxy-3-methoxyanthranilic acid . The compound features three functional handles—a carboxylic acid, a primary aromatic amine, and a benzyl-protected phenolic hydroxyl—arranged in a 1,2,4-substitution pattern on the benzoic acid core. This substitution geometry distinguishes it from positional isomers such as the 5-methoxy regioisomer deployed in patent EP2150527A2 [2] and from deprotected analogs such as 2-amino-4-hydroxy-3-methoxybenzoic acid (CAS 7595-98-4).

Why Generic Analogs Fail


Generic substitution of 2-amino-4-(benzyloxy)-3-methoxybenzoic acid with structurally similar anthranilic acid derivatives fails in at least two procurement-relevant contexts. First, the 4-benzyloxy substituent functions as a masked phenol that must survive multi-step sequences and be unveiled at a precise late stage; replacing it with a free 4-hydroxy analog (e.g., 2-amino-4-hydroxy-3-methoxybenzoic acid) introduces a prematurely reactive hydroxyl group that competes in acylation, alkylation, or metal-catalyzed coupling steps and alters the acidity of the carboxylic acid . Second, the 3-methoxy position is regio-determining for the cyclization trajectory that generates the acridone core of glyfoline—a potential anticancer alkaloid [1]. Shifting the methoxy group to the 5-position (as in patent EP2150527A2) yields an entirely different cyclization product and pharmacological profile, underscoring that the 3-methoxy-4-benzyloxy regioisomer is not interchangeable with close positional isomers when the synthetic target is glyfoline or related acridone analogs.

Quantitative Evidence vs. Analogs


Acridone Synthesis: 3-Methoxy vs. 5-Methoxy Regiochemistry

The 3-methoxy-4-benzyloxy substitution pattern is mandatory for the Ullmann-type condensation that generates the glyfoline acridone core. In the published synthesis, 4-benzyloxy-3-methoxyanthranilic acid (3) is condensed with 5-iodo-1,2,3,4-tetramethoxybenzene to yield 6-benzyloxy-1,2,3,4,5-pentamethoxy-9-acridone (5), which after N-methylation and debenzylation gives glyfoline (1) [1]. In contrast, the 5-methoxy-4-benzyloxy isomer (compound 8a in EP2150527A2) yields an acyclic piperazino methanone derivative, not a cyclized acridone, demonstrating that the 3-methoxy position directs the regiospecific ring closure essential for glyfoline-type architectures [2].

Anthranilic acid intermediate Acridone alkaloid synthesis Regioselective cyclization

Lipophilicity vs. 4-Hydroxy Analog

The benzyl substituent on 2-amino-4-(benzyloxy)-3-methoxybenzoic acid confers measurably higher lipophilicity compared to the 4-hydroxy analog (2-amino-4-hydroxy-3-methoxybenzoic acid, CAS 7595-98-4). Computed XLogP3 for the target compound is 2.8, whereas the 4-hydroxy analog has a predicted XLogP of approximately 0.9–1.2 (estimated from ChemSpider ACD/LogP data) [1]. This ~1.6–1.9 log unit difference translates to roughly 40- to 80-fold higher octanol-water partitioning, which directly impacts passive membrane permeability and chromatographic retention behavior during purification. Additionally, the target compound has two hydrogen-bond donors (carboxylic acid OH and aniline NH₂), whereas the 4-hydroxy analog has three H-bond donors (additional phenolic OH), a difference that affects solid-state packing, solubility, and formulation behavior [1].

Lipophilicity Permeability Drug-likeness

Benzyl Ether as Latent Phenol in PROTAC Synthesis

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is explicitly categorized by multiple vendors under the 'Protein Degrader Building Blocks' product family, indicating its validated use as a synthetic intermediate in PROTAC and molecular glue degrader assembly [1]. The benzyl ether at the 4-position serves as a latent phenol that remains inert during amide bond formation at the carboxylic acid and during reductive amination or Buchwald–Hartwig coupling at the aniline nitrogen. In contrast, the free 4-hydroxy analog (2-amino-4-hydroxy-3-methoxybenzoic acid) would require additional protection–deprotection steps (e.g., silyl protection) that add two synthetic operations and reduce overall yield. The benzyl group also provides a UV-active chromophore (λ_max ~254 nm) that facilitates reaction monitoring by TLC and HPLC, a practical advantage absent in the non-benzylated comparator [2].

Protein degrader building block Orthogonal protection PROTAC synthesis

Purity Specification Benchmarking

Commercially available 2-amino-4-(benzyloxy)-3-methoxybenzoic acid is supplied in two distinct purity grades: a 97% (HPLC) minimum purity grade (e.g., Bidepharm batch R040753, MolCore NLT 98%, Calpaclab ±97%) and a 95% minimum purity grade (e.g., AKSci 0528CW) . The 2% purity differential is consequential for reactions where the primary amine is the reactive handle: lower-purity material may contain residual 2-amino-4-hydroxy-3-methoxybenzoic acid (the debenzylated precursor) as the major impurity, which would compete in amide-bond-forming steps and generate difficult-to-separate byproducts. In contrast, positional isomers such as 2-amino-3-benzyloxybenzoic acid (CAS 61535-24-8) are generally offered only at 95% purity, making the 97% grade of the 4-benzyloxy-3-methoxy isomer the higher-specification option for demanding coupling applications .

Purity specification Quality assurance Procurement decision

Key Application Scenarios


Total Synthesis of Glyfoline

The compound is the definitive anthranilic acid partner for the Ullmann condensation that constructs the acridone core of glyfoline, a plant-derived alkaloid with demonstrated in vivo antitumor activity [1]. No other commercially available anthranilic acid regioisomer yields the correct 6-benzyloxy-1,2,3,4,5-pentamethoxy-9-acridone intermediate. Synthetic chemistry groups engaged in natural product total synthesis or acridone-based anticancer lead optimization should procure the 97% purity grade to minimize competing side reactions during the key cyclization step.

PROTAC & Molecular Glue Library Assembly

The pre-installed benzyl ether functions as an orthogonal protecting group that survives amide coupling, reductive amination, and palladium-catalyzed cross-coupling reactions commonly used in degrader assembly [2]. Medicinal chemistry teams constructing VHL- or cereblon-based PROTACs can incorporate this building block directly, deferring phenol unveiling to the final hydrogenolysis step. This contrasts with the 4-hydroxy analog, which would mandate additional protection–deprotection operations. Procurement from vendors offering batch-specific CoA with HPLC and NMR characterization is recommended to ensure stoichiometric accuracy in library synthesis.

SAR of Methoxy Regioisomers

The distinct cyclization outcomes observed for the 3-methoxy isomer (acridone formation) versus the 5-methoxy isomer (acyclic piperazino methanone) make this compound an essential comparator in SAR campaigns exploring the impact of methoxy regioisomerism on anticancer activity [3]. Researchers investigating anthranilic acid-derived kinase inhibitors or Hsp90 modulators can use this building block to probe whether the 3-methoxy-4-benzyloxy arrangement confers target engagement that is absent in the 5-methoxy series described in EP2150527A2.

Lipophilicity Optimization for Lead Compounds

With a computed XLogP3 of 2.8 and two hydrogen-bond donors, this compound occupies a lipophilicity window that balances membrane permeability with aqueous solubility [4]. It can serve as a reference fragment for medicinal chemists calibrating logP contributions of benzyl-protected phenols versus free phenols in lead optimization. The compound's UV activity (λ_max ~254 nm) also makes it a convenient internal standard for HPLC method development in parallel synthesis workflows.

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